4-ethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
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Overview
Description
4-ethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, multiple methyl groups, and a dithiolo ring. It is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, ethyl aniline, and various reagents to introduce the dithiolo ring and methyl groups. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinoline N-oxides.
Reduction: Reduction reactions can lead to the hydrogenation of the quinoline ring, producing dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products:
- Quinoline N-oxides from oxidation.
- Dihydroquinoline derivatives from reduction.
- Substituted quinoline derivatives from substitution reactions.
Scientific Research Applications
4-ethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- (1Z)-N-(4-Ethylphenyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-imine
- (1Z)-4,4,7,8-Tetramethyl-N-(2-propoxyphenyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-imine
Comparison: Compared to similar compounds, 4-ethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is unique due to its specific substitution pattern and the presence of the ethyl group
Properties
Molecular Formula |
C22H24N2S2 |
---|---|
Molecular Weight |
380.6 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-4,4,7,8-tetramethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C22H24N2S2/c1-6-15-7-9-16(10-8-15)23-21-19-17-11-13(2)14(3)12-18(17)24-22(4,5)20(19)25-26-21/h7-12,24H,6H2,1-5H3 |
InChI Key |
AFWKPFHQRDPZOA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2C3=C(C(NC4=C3C=C(C(=C4)C)C)(C)C)SS2 |
Origin of Product |
United States |
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